thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci)

Lipophilicity Membrane permeability Drug design

trans-3-Chloro-4-[(p-chlorophenyl)thio]tetrahydrothiophene 1,1-dioxide (CAS 13894‑16‑1, MF C₁₀H₁₀Cl₂O₂S₂, MW 297.22) is a solid, trans‑configured sulfone with a melting point of 82 °C, a predicted logP of 3.92, and a predicted boiling point of 516.6 °C. The compound is commercially supplied by multiple vendors (Apollo Scientific, BOC Sciences, SynQuest Labs) and its stereochemistry is confirmed by InChI and SMILES annotations.

Molecular Formula C10H10Cl2O2S2
Molecular Weight 297.2 g/mol
Cat. No. B12325870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci)
Molecular FormulaC10H10Cl2O2S2
Molecular Weight297.2 g/mol
Structural Identifiers
SMILESC1C(C(CS1(=O)=O)Cl)SC2=CC=C(C=C2)Cl
InChIInChI=1S/C10H10Cl2O2S2/c11-7-1-3-8(4-2-7)15-10-6-16(13,14)5-9(10)12/h1-4,9-10H,5-6H2/t9-,10-/m0/s1
InChIKeyNWPMWWNEXNOQGK-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-Chloro-4-[(p-chlorophenyl)thio]tetrahydrothiophene 1,1-dioxide (CAS 13894-16-1): Physicochemical Profile and Sourcing Gateway


trans-3-Chloro-4-[(p-chlorophenyl)thio]tetrahydrothiophene 1,1-dioxide (CAS 13894‑16‑1, MF C₁₀H₁₀Cl₂O₂S₂, MW 297.22) is a solid, trans‑configured sulfone with a melting point of 82 °C, a predicted logP of 3.92, and a predicted boiling point of 516.6 °C . The compound is commercially supplied by multiple vendors (Apollo Scientific, BOC Sciences, SynQuest Labs) and its stereochemistry is confirmed by InChI and SMILES annotations .

Why Substituting trans-3-Chloro-4-[(p-chlorophenyl)thio]tetrahydrothiophene 1,1-dioxide with In‑Class Analogs Is Problematic


Even closely related tetrahydrothiophene 1,1‑dioxides such as the phenylthio analog (CAS 15507‑87‑6) differ markedly in physicochemical properties: the target compound exhibits a logP of 3.92 versus 3.26 for the phenylthio analog, a boiling point 26.7 °C higher, and a melting point 2–4 °C higher . Moreover, the trans‑specific synthetic route that starts from sulfolene and p‑chlorobenzenesulfenyl chloride guarantees the stereochemistry, a feature that is not assured when sourcing generic 3‑chloro‑4‑arylthio sulfones . Generic substitution would alter lipophilicity, thermal stability, and stereochemical identity, directly impacting reproducibility in medicinal chemistry, agrochemical, or materials science campaigns.

Quantitative Differentiation Guide: trans-3-Chloro-4-[(p-chlorophenyl)thio]tetrahydrothiophene 1,1-dioxide vs. Phenylthio Analog


LogP: +0.65 Units Higher Lipophilicity Versus the Phenylthio Analog

The target compound (CAS 13894‑16‑1) has a predicted logP of 3.9173, whereas the phenylthio analog (CAS 15507‑87‑6) has a predicted logP of 3.2639, as reported by the Molbase database . This represents a logP enhancement of +0.6534 units, attributable to the para‑chlorine substituent on the phenyl ring. Higher logP generally correlates with improved passive membrane permeability and increased hydrophobic target engagement.

Lipophilicity Membrane permeability Drug design

Melting Point and Boiling Point: Superior Thermal Stability Over the Phenylthio Analog

The target compound melts at 82 °C (sharp melting point) and has a predicted boiling point of 516.6 °C, while the phenylthio analog melts over a range of 78–80 °C and boils at 489.9 °C . The boiling point difference of 26.7 °C is significant and reflects stronger intermolecular forces due to the additional chlorine atom. The higher, sharper melting point indicates higher crystalline purity, which is critical for reproducible solid‑phase handling and formulation.

Thermal stability Purity Process chemistry

Trans Stereochemistry Guaranteed by a Specific Synthetic Route

The trans configuration of the target compound is unequivocally established by the addition of p‑chlorobenzenesulfenyl chloride to sulfolene, which yields exclusively the trans adduct; the configuration was confirmed by independent synthesis from trans‑3,4‑epoxytetrahydrothiophene 1,1‑dioxide . In contrast, generic arylthio sulfones may be obtained as cis/trans mixtures, introducing stereochemical variability that can confound biological or catalytic studies.

Stereochemistry Synthesis Batch consistency

Thiolane 1,1‑Dioxide Scaffold: Privileged Core for Bioactive Molecule Discovery

Thiolane‑1,1‑dioxides have emerged as a privileged scaffold in drug discovery, with literature documenting anti‑viral, anti‑cancer, anti‑platelet, α‑glucosidase inhibitory, anti‑HIV, immunosuppressive, and anti‑microbial activities . The target compound’s specific substitution pattern (trans‑chloro, p‑chlorophenylthio) resembles the pharmacophoric elements of the USP7 inhibitor P005091, which also contains a dichlorophenylthio group on a thiophene dioxide core and exhibits an EC₅₀ of 4.2 μM . While direct bioactivity data for the target compound are not available in the open literature, its structural homology to validated bioactive thiolane dioxides positions it as a high‑priority building block for medicinal chemistry screening libraries.

Medicinal chemistry Thiolane Bioisostere

Pesticide and Herbicide Patent Scope: Covered by Bayer Substituted Thiophene Claims

US Patent 5,807,805 (Bayer AG) claims substituted thiophene derivatives of formula (I) in which X can be halogen, alkylthio, halogenoalkyl, etc., for use as pesticides and herbicides . The target compound, bearing chlorine and p‑chlorophenylthio substituents, falls within the structural scope of this patent family, suggesting its utility as an intermediate for agrochemical lead optimization. This provides a documented industrial application context that the simpler phenylthio or methylthio analogs may lack.

Agrochemical Pesticide Patent

Priority Application Scenarios for trans-3-Chloro-4-[(p-chlorophenyl)thio]tetrahydrothiophene 1,1-dioxide


Medicinal Chemistry Lead Optimization: Lipophilic Thiolane Dioxide Scaffolds

The +0.65 logP advantage of the target compound over the phenylthio analog makes it especially suitable for programs targeting intracellular or CNS‑located proteins, where enhanced passive membrane permeability is required. Its trans‑stereochemistry and crystallinity (mp 82 °C) enable reliable solid‑phase parallel synthesis. The thiolane dioxide core is a recognized bioisostere in anti‑cancer and anti‑viral drug discovery , and the p‑chlorophenylthio motif is present in the potent USP7 inhibitor P005091 (EC₅₀ 4.2 μM) .

Agrochemical Discovery: Pesticide and Herbicide Intermediate

The compound falls within the broad structural claims of Bayer’s US 5,807,805 patent on substituted thiophene pesticides . Its higher thermal stability (bp 516.6 °C) relative to simpler analogs suits the elevated temperatures often encountered in agrochemical formulation processes. R&D groups pursuing novel insecticides or herbicides can use this compound as a late‑stage diversification intermediate.

Stereochemical Probe and Chiral Building Block for Asymmetric Synthesis

The trans configuration, which is guaranteed by the sulfolene‑benzenesulfenyl chloride addition route , makes the compound a reliable chiral sulfone building block. It can serve as a stereochemical probe in mechanistic studies or as a precursor for enantiomerically enriched sulfoximines and other sulfur‑based chiral auxiliaries.

High‑Temperature Process Chemistry and Materials Science

With a predicted boiling point of 516.6 °C and a sharp melting point of 82 °C , the target compound is well‑suited for high‑temperature reactions such as melt‑phase polycondensations, sulfone‑based polymer synthesis, or as a thermally stable solvent for specialized organic transformations. The additional chlorine atom may also impart desirable flame‑retardant properties in materials applications.

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